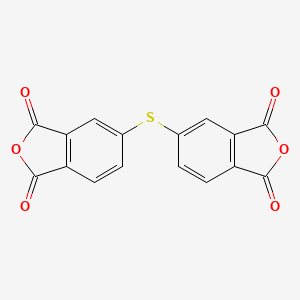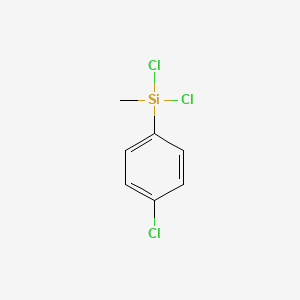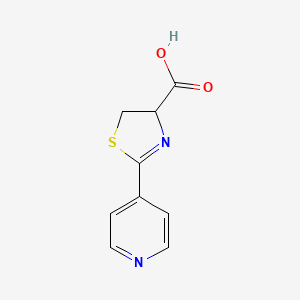
1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone
Descripción general
Descripción
“1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone” is a complex organic compound. It contains a benzene ring with hydroxy (-OH), methoxy (-OCH3), and benzyloxy (-OBn) substituents, as well as an ethanone (C2H3O) functional group .
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been extensively studied using various analytical techniques . The presence of multiple oxygen-containing functional groups likely impacts the compound’s conformation and intermolecular interactions.Chemical Reactions Analysis
Compounds with similar structures can undergo a range of chemical reactions. The presence of the benzyloxy, methoxy, and ethanone groups could potentially allow for various organic reactions, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Factors such as crystal stability, density, reactivity, and stability can be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Chalcones and their derivatives have gained attention due to their antimicrobial properties. BDE, with its specific structural features, may exhibit antibacterial and antifungal effects. Researchers have synthesized chalcone derivatives containing BDE and evaluated their antimicrobial activity against various bacterial strains. Further studies are needed to explore the mechanism of action and potential clinical applications .
Antioxidant Potential
Chalcones often possess antioxidant properties, which can help protect cells from oxidative stress. BDE’s hydroxyl groups and aromatic rings contribute to its antioxidant activity. Researchers have investigated its ability to scavenge free radicals and protect against oxidative damage. Understanding its antioxidant mechanisms could lead to applications in health supplements or functional foods .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Chalcones, including BDE, have been studied for their anti-inflammatory potential. By modulating inflammatory pathways, these compounds may offer therapeutic benefits. Researchers have explored BDE’s impact on inflammatory markers and cell signaling pathways .
Cancer Research
Chalcones exhibit promising anticancer properties. BDE’s structural features make it an interesting candidate for cancer research. Studies have investigated its effects on cancer cell lines, including apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Researchers aim to develop BDE-based derivatives as potential chemotherapeutic agents .
Neuroprotective Applications
Neurodegenerative diseases require effective neuroprotective agents. Chalcones, including BDE, have been evaluated for their ability to protect neurons from oxidative stress, inflammation, and apoptosis. Researchers explore BDE’s impact on neuronal cell viability, neurotransmitter regulation, and neuroinflammation .
Metabolic Disorders
Chalcones may play a role in managing metabolic disorders such as diabetes and obesity. BDE’s structural modifications could enhance its bioavailability and efficacy. Researchers investigate its effects on glucose metabolism, insulin sensitivity, and lipid regulation. Developing BDE-based derivatives might lead to novel therapeutics for metabolic diseases .
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other benzyloxy and methoxyphenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in signal transduction, enzyme catalysis, and cellular metabolism .
Pharmacokinetics
The presence of hydroxy, methoxy, and benzyloxy groups in its structure suggests that it may have good solubility in both polar and non-polar solvents, which could potentially enhance its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s structure and hence its interaction with targets. The presence of other molecules could either facilitate or hinder its access to its targets .
Safety and Hazards
Propiedades
IUPAC Name |
1-(6-hydroxy-2,3-dimethoxy-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-11(18)15-13(19)9-14(16(20-2)17(15)21-3)22-10-12-7-5-4-6-8-12/h4-9,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPZTYWSWZIJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)OCC2=CC=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678744 | |
| Record name | 1-[4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl)ethanone | |
CAS RN |
25892-95-9 | |
| Record name | 1-[6-Hydroxy-2,3-dimethoxy-4-(phenylmethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25892-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Benzyloxy)-6-hydroxy-2,3-dimethoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



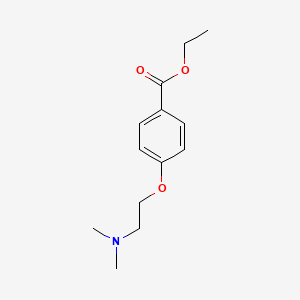
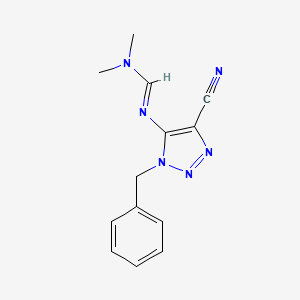
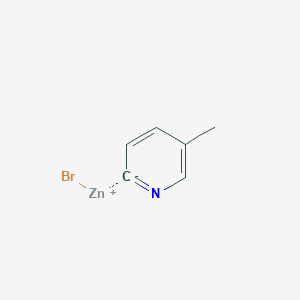
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B3119993.png)


![4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3120015.png)
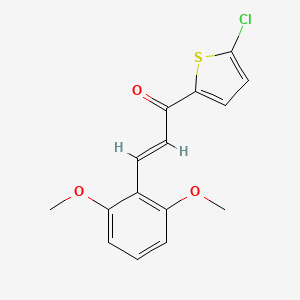
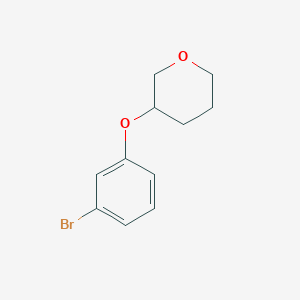
![8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3120034.png)
